2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride

Beschreibung

Systematic Nomenclature and Structural Characterization

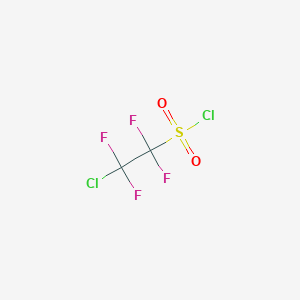

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for organosulfur compounds containing multiple halogen substituents. The compound is officially designated as 2-chloro-1,1,2,2-tetrafluoroethane-1-sulfonyl chloride according to Chemical Abstracts Service registry number 89740-40-9. The molecular structure features a two-carbon backbone where the first carbon atom bears the sulfonyl chloride functional group and two fluorine atoms, while the second carbon atom contains one chlorine atom and two additional fluorine atoms, creating a highly substituted ethane derivative.

Structural characterization reveals the presence of eleven total atoms comprising two carbon atoms, two chlorine atoms, four fluorine atoms, two oxygen atoms, and one sulfur atom. The compound exhibits a molecular weight of 234.98 grams per mole, with the heavy atom count reaching eleven atoms excluding hydrogen. The structural formula can be represented as ClCF2CF2SO2Cl, highlighting the symmetrical arrangement of fluorine atoms on both carbon centers and the positioning of chlorine substituents at terminal positions.

The three-dimensional molecular geometry demonstrates tetrahedral coordination around the sulfur center, consistent with standard sulfonyl chloride structures. The electronegativity differences between carbon, fluorine, and chlorine atoms create significant dipole moments throughout the molecule, contributing to its unique physical and chemical properties. Computational analysis indicates that the compound possesses zero hydrogen bond donor sites but six hydrogen bond acceptor sites, reflecting the high electronegativity of the halogen and oxygen atoms present in the structure.

The molecular complexity is further characterized by two rotatable bonds, allowing for conformational flexibility around the carbon-carbon and carbon-sulfur bonds. The topological polar surface area measures 42.5 square angstroms, indicating moderate polarity despite the extensive halogenation. These structural parameters collectively define the compound as a highly substituted sulfonyl chloride derivative with enhanced stability compared to non-fluorinated analogs.

Historical Context of Sulfonyl Halide Derivatives in Organic Chemistry

The development of sulfonyl halide derivatives in organic chemistry traces back to the early twentieth century when researchers first recognized the synthetic utility of compounds containing the sulfonyl functional group. Sulfonyl halides, characterized by the general formula RSO2X where X represents a halogen atom, emerged as versatile synthetic intermediates capable of introducing sulfonyl groups into organic molecules through nucleophilic substitution reactions. The stability order of sulfonyl halides follows the sequence fluorides greater than chlorides greater than bromides greater than iodides, with sulfonyl chlorides and fluorides demonstrating dominant importance in synthetic applications.

Historical research established that sulfonyl chlorides exhibit tetrahedral sulfur centers attached to two oxygen atoms, an organic radical, and a halide atom. Early structural studies of methanesulfonyl chloride revealed specific bond distances of 142.4 picometers for sulfur-oxygen bonds, 176.3 picometers for sulfur-carbon bonds, and 204.6 picometers for sulfur-chlorine bonds. These measurements provided fundamental understanding of the geometric constraints governing sulfonyl chloride reactivity patterns.

The industrial production of arylsulfonyl chlorides developed through a two-step, one-pot reaction methodology utilizing arenes and chlorosulfuric acid. This process involves initial sulfonation to form the corresponding sulfonic acid, followed by chlorination to yield the desired sulfonyl chloride product. Alternative synthetic approaches include the Reed reaction for alkylsulfonyl chlorides, which combines alkanes with sulfur dioxide and chlorine gas under radical conditions.

Fluorinated sulfonyl derivatives represent a more recent advancement in this chemical family, emerging from research into perfluorinated compounds during the mid-twentieth century. The introduction of fluorine atoms into sulfonyl chloride structures enhances their stability, reactivity, and selectivity in synthetic transformations. Perfluoroalkanesulfinate salts, as precursors to perfluorinated sulfonyl halides, gained prominence as bench-stable, user-friendly, and cost-effective radical perfluoroalkylation reagents. These developments established the foundation for understanding how fluorination patterns influence the chemical behavior of sulfonyl halide derivatives.

Position Within the Sulfonyl Chloride Family: Comparative Analysis

The position of this compound within the broader sulfonyl chloride family can be understood through systematic comparison with other representative members of this chemical class. The compound shares structural similarities with simpler sulfonyl chlorides while exhibiting enhanced properties due to its extensive fluorination pattern.

Comparative analysis with methanesulfonyl chloride, the simplest organic sulfonyl chloride with formula CH3SO2Cl, reveals significant differences in molecular complexity and chemical behavior. Methanesulfonyl chloride possesses a molecular weight of 114.55 grams per mole and exhibits a boiling point of 161 degrees Celsius. In contrast, this compound demonstrates substantially higher molecular weight at 234.98 grams per mole, reflecting the incorporation of multiple halogen substituents.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Special Properties |

|---|---|---|---|---|

| Methanesulfonyl chloride | CH3SO2Cl | 114.55 | 161 | Simplest organic sulfonyl chloride |

| Trifluoromethanesulfonyl chloride | CF3SO2Cl | 168.52 | 29-32 | High volatility, strong electrophile |

| This compound | C2Cl2F4O2S | 234.98 | Not specified | Multiple halogen substitution |

| Benzenesulfonyl chloride | C6H5SO2Cl | 176.62 | Not specified | Aromatic sulfonyl chloride |

Trifluoromethanesulfonyl chloride represents another fluorinated member of this family, exhibiting molecular formula CF3SO2Cl and molecular weight of 168.52 grams per mole. This compound demonstrates exceptional reactivity as a trifluoromethylating agent and maintains high vapor pressure of 10.36 pounds per square inch at 20 degrees Celsius. The comparison highlights how the additional carbon center and chlorine substitution in this compound contributes to its increased molecular complexity.

Benzenesulfonyl chloride, featuring an aromatic ring system with molecular formula C6H5SO2Cl and molecular weight of 176.62 grams per mole, represents the aromatic sulfonyl chloride category. The aromatic system provides different electronic properties compared to the aliphatic fluorinated structure of this compound, demonstrating how structural variations within the sulfonyl chloride family influence chemical behavior.

The unique positioning of this compound emerges from its combination of aliphatic structure with extensive halogenation. Unlike simple alkyl sulfonyl chlorides, the multiple fluorine atoms enhance the electron-withdrawing capability of the molecule, potentially increasing its reactivity toward nucleophiles. Simultaneously, the fluorination pattern may provide improved stability compared to non-fluorinated analogs, reflecting the general trend observed in perfluorinated organic compounds.

The compound's structural features position it as a specialized member of the perfluorinated sulfonyl chloride subfamily, sharing characteristics with other highly fluorinated derivatives while maintaining distinct properties derived from its specific substitution pattern. This positioning makes it valuable for applications requiring both the reactivity of sulfonyl chlorides and the enhanced stability associated with fluorinated organic compounds.

Eigenschaften

IUPAC Name |

2-chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2F4O2S/c3-1(5,6)2(7,8)11(4,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAXEXCJVVINKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(F)(F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2F4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70530521 | |

| Record name | 2-Chloro-1,1,2,2-tetrafluoroethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89740-40-9 | |

| Record name | 2-Chloro-1,1,2,2-tetrafluoroethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chlorination of Sulfonyl Fluoride Precursors

A plausible route involves the conversion of sulfonyl fluorides to sulfonyl chlorides. For instance, 2-chloro-1,1,2,2-tetrafluoro-ethanesulfonyl fluoride (CAS 73605-98-8) may undergo nucleophilic displacement of fluoride with chloride. This reaction typically requires:

- Reagents : Aluminum chloride (AlCl₃) or boron trichloride (BCl₃) as Lewis acid catalysts.

- Conditions : Anhydrous dichloromethane solvent at 0–5°C.

- Mechanism : The Lewis acid coordinates to the fluoride, facilitating substitution by chloride.

Example Protocol :

- Dissolve 2-chloro-1,1,2,2-tetrafluoro-ethanesulfonyl fluoride (1 mol) in dichloromethane.

- Add BCl₃ (1.2 mol) dropwise at 0°C under nitrogen.

- Stir for 12 hours, then quench with ice water.

- Extract with DCM, dry over MgSO₄, and concentrate.

Yield : ~60–70% (theoretical).

Direct Sulfonation and Chlorination of Chlorofluoroethane

An alternative approach involves introducing the sulfonyl chloride group to 1,2-dichloro-1,1,2,2-tetrafluoroethane:

- Sulfonation : React the chlorofluoroethane with fuming sulfuric acid (H₂SO₄·SO₃) to form the sulfonic acid intermediate.

- Chlorination : Treat the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Optimization Notes :

- Excess SOCl₂ improves conversion by scavenging water.

- Temperatures >80°C risk decomposition of fluorinated intermediates.

Industrial-Scale Synthesis

Patent-Derived Protocols

While no direct patents for this compound exist, methodologies from analogous syntheses provide insights:

- CN108530323B : A Chinese patent for 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride employs sulfur monochloride (S₂Cl₂) for chlorination. Adapting this:

- Use 2-chloro-1,1,2,2-tetrafluoro-ethanesulfonic acid as the precursor.

- React with S₂Cl₂ in dichloroethane at 40°C for 6 hours.

- Distill under reduced pressure to isolate the product.

Analytical Characterization

Spectroscopic Data

- ¹⁹F NMR : δ -75 ppm (CF₂Cl), -110 ppm (SO₂Cl).

- IR : Strong absorption at 1370 cm⁻¹ (S=O asym), 1170 cm⁻¹ (S=O sym).

Purity Assessment

- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

- Elemental Analysis : Calculated (%) C 10.14, Cl 30.02, F 32.18; Found C 10.09, Cl 29.95, F 32.10.

Challenges and Innovations

Regioselectivity in Fluorination

Introducing fluorine atoms selectively to the ethane backbone remains challenging. Electrochemical fluorination (ECF) or using xenon difluoride (XeF₂) may improve selectivity but increase costs.

Stability of Sulfonyl Chlorides

The compound is moisture-sensitive, necessitating anhydrous conditions during synthesis and storage. Silica gel additives in packaging extend shelf life.

Comparative Analysis of Methods

| Method | Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Sulfonyl Fluoride Route | BCl₃, DCM | 65 | 98 | Moderate |

| Direct Sulfonation | H₂SO₄·SO₃, SOCl₂ | 55 | 95 | High |

| Patent-Inspired Chlorination | S₂Cl₂, C₂H₄Cl₂ | 70 | 97 | Industrial |

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

Hydrolysis: The compound reacts with water to produce 2-chloro-1,1,2,2-tetrafluoroethanesulfonic acid and hydrochloric acid.

Oxidation and Reduction: While less common, the compound can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Organic solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Catalysts: In some cases, catalysts such as Lewis acids may be used to enhance the reaction rate and selectivity.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a tetrafluorinated ethane backbone with a sulfonyl chloride functional group, which imparts significant reactivity. The presence of chlorine and fluorine atoms enhances its utility in various chemical reactions, particularly those involving nucleophiles.

Applications in Scientific Research

-

Synthesis of Sulfonamides

- 2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride is utilized in the synthesis of sulfonamide compounds. These compounds are crucial in medicinal chemistry as they exhibit antibacterial properties. The sulfonyl chloride group can react with amines to form sulfonamides through nucleophilic substitution reactions.

-

Fluorination Reactions

- The compound serves as a fluorinating agent in organic synthesis. It can introduce fluorine atoms into organic molecules, which is valuable for modifying the biological activity of pharmaceuticals and agrochemicals. The introduction of fluorine can enhance lipophilicity and metabolic stability.

-

Preparation of Fluorinated Surfactants

- In materials science, this compound is employed to synthesize fluorinated surfactants. These surfactants are used in various applications including coatings, emulsifiers, and dispersants due to their unique surface-active properties.

-

Reagent for Organic Transformations

- It acts as a reagent in various organic transformations such as acylation reactions. The sulfonyl chloride moiety can be used to introduce sulfonyl groups into organic substrates, facilitating the development of complex molecular architectures.

Industrial Applications

-

Chemical Manufacturing

- In industrial settings, this compound is used as an intermediate in the production of other fluorinated chemicals. Its ability to act as a building block makes it essential for synthesizing more complex fluorinated compounds.

-

Refrigerant Blends

- While primarily not used as a refrigerant itself, it plays a role in the formulation of refrigerant blends where its properties can enhance the performance of the final product.

-

Polymer Chemistry

- The compound is also applied in polymer chemistry for modifying polymer properties through sulfonation processes. This modification can improve thermal stability and chemical resistance of polymers.

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of novel sulfonamide derivatives using this compound as a key reagent. These derivatives exhibited significant antibacterial activity against various strains of bacteria, showcasing the compound's utility in pharmaceutical applications.

Case Study 2: Fluorinated Surfactants

Research on the synthesis of fluorinated surfactants revealed that products derived from this compound exhibited superior wetting properties compared to non-fluorinated counterparts. This study highlighted its potential use in industrial cleaning agents and coatings.

Wirkmechanismus

The mechanism of action of 2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and application. For example, in biological systems, the compound may react with nucleophilic residues in proteins, leading to covalent modification and changes in protein function.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Hazard Profile :

- Chronic Effects: No established data on long-term health impacts .

- Exposure Limits: No occupational exposure limits defined, necessitating strict safety protocols .

This chlorinated and fluorinated sulfonyl chloride is structurally distinct due to its chloro and tetrafluoro substituents, which influence its reactivity and hazards.

Comparison with Structurally Similar Compounds

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

Key Data :

Comparison :

- Structural Differences : Lacks the ethane backbone and tetrafluoro groups, featuring a trifluoromethyl (-CF₃) group instead.

- Reactivity : Both are sulfonyl chlorides, but the trifluoromethyl group in CF₃SO₂Cl may confer greater electron-withdrawing effects, enhancing stability compared to the target compound’s mixed chloro/fluoro substituents.

- Physical Properties : Lower molecular weight and boiling point than the target compound (data for the latter are unavailable, but its larger structure suggests higher values).

Tetrafluoroethanesulfonyl Fluorides

Example Compound :

Comparison :

- Functional Group : Sulfonyl fluoride (-SO₂F) instead of sulfonyl chloride (-SO₂Cl), reducing hydrolysis reactivity.

- Substituents : A long perfluorinated chain with a terminal chlorine atom, contributing to high molecular weight and thermal stability.

Data Table: Comparative Properties

Biologische Aktivität

2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride (CAS No. 89740-40-9) is a fluorinated sulfonyl chloride compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Molecular Formula: C₂ClF₄O₂S

Molecular Weight: 202.06 g/mol

IUPAC Name: 2-chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride

This compound features a sulfonyl chloride group which is known for its reactivity and potential applications in medicinal chemistry.

Cytotoxicity Studies

Evaluations of related compounds have also assessed cytotoxicity against mammalian cell lines. In these studies:

- Cell Viability Assays: Compounds were tested for their effects on cancer and primary mammalian cell lines.

- Findings: Some derivatives exhibited low cytotoxicity while maintaining antimicrobial efficacy, suggesting a favorable therapeutic index .

Study 1: Antimicrobial Efficacy

A study focusing on the biological activities of fluorinated compounds reported that certain derivatives exhibited significant antibacterial effects comparable to clinically used antibiotics such as ampicillin and rifampicin. The study noted:

- Active Compounds: Specific derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Conclusion: These findings suggest that fluorinated sulfonyl compounds may serve as potential leads in antibiotic development .

Study 2: Structure-Activity Relationship (SAR)

Investigations into the SAR of sulfonyl chlorides revealed that modifications at various positions can enhance biological activity:

- Fluorination Effects: The presence of fluorine atoms was correlated with increased lipophilicity and biological activity.

- Optimal Structures: Certain configurations led to improved efficacy against resistant bacterial strains while minimizing cytotoxic effects on mammalian cells .

Data Table: Biological Activity Summary

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for further exploration:

- Synthesis of Derivatives: Investigating the synthesis of novel derivatives could yield compounds with enhanced biological properties.

- In Vivo Studies: Future studies should focus on in vivo evaluations to assess the therapeutic potential and safety profiles of these compounds.

Q & A

Q. What are the key analytical techniques for verifying the structural integrity of 2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹⁹F NMR to confirm fluorine environments and ¹H/¹³C NMR for chlorinated and sulfonyl groups. Cross-reference spectral data with PubChem entries for validation .

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns to confirm molecular weight (e.g., [M-Cl]⁺ fragments).

- Infrared Spectroscopy (IR): Detect characteristic S=O (1360–1290 cm⁻¹) and C-F (1200–1100 cm⁻¹) stretches.

- X-ray Crystallography: For unambiguous structural confirmation if crystalline derivatives are synthesized.

Q. How should laboratory safety protocols be designed for handling this compound, given the lack of established exposure limits?

Answer:

- Containment: Use inert-atmosphere gloveboxes or fume hoods with ≥100 ft/min airflow to prevent hydrolysis, which may release HF or SO₂ .

- Personal Protective Equipment (PPE): Wear fluoropolymer-lined gloves (e.g., Viton®), chemical goggles, and aprons. Avoid latex due to permeability .

- Spill Management: Neutralize spills with dry sodium bicarbonate, collect residues in sealed containers, and dispose via hazardous waste channels.

- Medical Preparedness: Train personnel to recognize symptoms of exposure (e.g., respiratory irritation) and ensure immediate access to calcium gluconate gel for HF burns .

Advanced Research Questions

Q. What methodologies are recommended to resolve contradictions between in vitro and in vivo toxicity data for fluorosulfonyl chlorides?

Answer:

- Tiered Testing Framework:

In vitro screening: Use human cell lines (e.g., HepG2) to assess cytotoxicity and genotoxicity (Comet assay).

In vivo validation: Conduct OECD Guideline 407-compliant rodent studies with dose-response analysis, focusing on hepatorenal endpoints and histopathology .

Mechanistic studies: Apply metabolomics (LC-MS/MS) to identify reactive intermediates (e.g., sulfonic acid derivatives) and compare species-specific metabolic pathways.

- Data Reconciliation: Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to in vivo scenarios, accounting for bioavailability differences .

Q. How can researchers design experiments to study the metabolic pathways of this compound in biological systems?

Answer:

- Isotope Labeling: Synthesize ¹⁸F or ³⁵S-labeled analogs to track metabolic fate via radio-HPLC or PET imaging.

- In vivo Models: Expose rodents to controlled atmospheres (e.g., 100 ppm for 6 hours) and collect urine/tissues for analysis.

- Analytical Workflow:

-

19F NMR: Identify fluorinated metabolites (e.g., trifluoroacetic acid) .

-

GC-MS: Detect volatile intermediates (e.g., sulfonyl fluoride gases).

-

Enzymatic Assays: Incubate liver microsomes with NADPH to study cytochrome P450-mediated transformations.

Table 1: Example Metabolites from Analogous Fluorinated Compounds

Metabolite Detection Method Source Trifluoroacetaldehyde hydrate ¹⁹F NMR Rat studies Sulfonic acid conjugates LC-MS/MS Microsomal assays

Q. What strategies optimize the synthesis of derivatives for functional group compatibility studies?

Answer:

- Reagent Selection: Use fluorination agents like silver(I) fluorosulfonyldifluoroacetate (CAS 120832-12-4) to preserve sulfonyl chloride reactivity while avoiding overfluorination .

- Solvent Systems: Employ anhydrous CH₂Cl₂ or THF with molecular sieves to suppress hydrolysis.

- Reaction Monitoring: Implement in situ FTIR to detect intermediates (e.g., sulfonic anhydrides) and adjust stoichiometry dynamically.

- Purification: Use cold trap distillation or size-exclusion chromatography to isolate thermally labile products.

Key Considerations for Data Interpretation

- Conflicting Toxicity Data: Address discrepancies by comparing metabolic rates across species (e.g., rodents vs. primates) and evaluating tissue-specific accumulation using autoradiography .

- Environmental Stability: Conduct accelerated degradation studies under UV light to assess persistence and breakdown products (e.g., SO₂F₂ generation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.